An In-Depth Technical Guide to the Physical Properties of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
An In-Depth Technical Guide to the Physical Properties of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold, incorporating a benzyl group for steric and electronic interactions, a cyano moiety as a potential hydrogen bond acceptor or metabolic handle, and an ethyl ester for modulating lipophilicity, makes it a versatile building block for the synthesis of complex molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthetic chemistry, guiding decisions on reaction conditions, purification techniques, and formulation development. This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, supported by methodologies for their determination and contextualized with insights relevant to the research and development process.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to ascertain its precise molecular structure and unambiguous identifiers.
Molecular Formula: C₁₆H₂₀N₂O₂
Molecular Weight: 272.35 g/mol [1]
CAS Number: 123730-67-6[1]
Synonyms: 1-Benzyl-4-cyano-4-piperidinecarboxylic acid ethyl ester, Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate[1][2]
The structural arrangement of these atoms dictates the compound's physical and chemical behavior. The piperidine ring, in its chair conformation, is substituted at the 1-position with a benzyl group and at the 4-position with both a cyano and an ethyl carboxylate group. This quaternary center at the 4-position introduces significant steric hindrance and influences the overall topography of the molecule.
Physicochemical Properties
A quantitative understanding of a compound's physical properties is critical for its application in a laboratory setting. The following table summarizes the available data for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate. It is important to note that much of the publicly available data for this specific compound is predicted through computational models.
| Property | Value | Source | Notes |
| Appearance | Powder or liquid | [1] | The physical state at standard temperature and pressure can vary depending on purity. |
| Boiling Point | 395.0 ± 42.0 °C at 760 mmHg (Predicted) | [1][2] | This predicted high boiling point is indicative of a molecule with significant intermolecular forces and a relatively high molecular weight. |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] | The predicted density suggests that the compound is slightly denser than water. |
| Flash Point | 192.7 °C (Predicted) | [1][2] | This high predicted flash point indicates a low flammability hazard under normal laboratory conditions. |
| Melting Point | Not available | [2] | The absence of an experimental melting point in readily available literature suggests that the compound may exist as an oil or has not been extensively characterized in its solid state. |
| Refractive Index | 1.554 (Predicted) | [1] | This value is typical for organic molecules of this size and complexity. |
| pKa | 5.86 ± 0.10 (Predicted) | [2] | This predicted pKa is likely associated with the basicity of the piperidine nitrogen. |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While specific experimental spectra for Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate are not widely published, the expected spectral features can be inferred from its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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Aromatic protons of the benzyl group, likely appearing in the 7.2-7.4 ppm region.
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A singlet for the benzylic methylene protons (Ar-CH₂-N) around 3.5-3.7 ppm.
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A quartet and a triplet for the ethyl ester group (O-CH₂-CH₃) around 4.2 ppm and 1.3 ppm, respectively.
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A series of multiplets for the piperidine ring protons, likely in the 1.5-3.0 ppm range, with their chemical shifts and coupling patterns being highly dependent on the ring conformation.
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¹³C NMR: The carbon NMR spectrum would provide complementary information:
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Signals for the aromatic carbons of the benzyl group between 127-140 ppm.
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A signal for the benzylic carbon around 60-65 ppm.
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Signals for the ethyl ester carbons, with the carbonyl carbon around 170-175 ppm and the methylene and methyl carbons around 60 ppm and 14 ppm, respectively.
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Signals for the piperidine ring carbons in the 20-60 ppm range.
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A signal for the nitrile carbon (C≡N) typically appearing in the 115-125 ppm region.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate would be expected to show characteristic absorption bands:
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C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ for the nitrile group.
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C=O stretch: A strong, sharp band around 1735-1750 cm⁻¹ for the ester carbonyl group.[3]
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C-O stretch: One or more strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.[3]
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C-H stretches: Bands for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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Aromatic C=C stretches: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
Experimental Protocols for Property Determination
For researchers synthesizing or working with this compound, experimental verification of its physical properties is crucial. Below are standard, field-proven methodologies for determining key physical constants.
Melting Point Determination
The melting point is a fundamental indicator of purity.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.
Causality Behind Experimental Choices: A slow heating rate is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.
Caption: Workflow for melting point determination.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic.
Methodology (Microscale):
-
Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube.
-
Apparatus: A short piece of capillary tubing, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.
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Procedure: The assembly is heated in a suitable heating bath (e.g., silicone oil).
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is stopped, and the temperature at which the liquid just begins to re-enter the capillary is recorded as the micro boiling point.
Trustworthiness: This micro-method is self-validating as the point of re-entry is a precise indicator of the vapor pressure of the liquid equaling the atmospheric pressure.
Caption: Workflow for micro boiling point determination.
Solubility Profile
The solubility of a compound is critical for its handling, purification, and formulation. While quantitative data is scarce, a qualitative solubility profile can be established.
Expected Solubility:
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Soluble: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
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Sparingly Soluble to Insoluble: Water, due to the predominantly nonpolar character of the molecule. The ester and nitrile groups provide some polarity, but the large benzyl and piperidine ring systems are hydrophobic.
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Soluble in Acidic Aqueous Solutions: The basic piperidine nitrogen can be protonated in acidic conditions, forming a more water-soluble salt.
Experimental Protocol for Solubility Determination:
-
Solvent Selection: A range of solvents of varying polarity should be chosen.
-
Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.
-
Observation: The point at which the solid completely dissolves is noted. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).
Safety and Handling
Based on available safety data for analogous compounds and the functional groups present, the following precautions are recommended:
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General Handling: Use in a well-ventilated area or a chemical fume hood.[1] Avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicology: The toxicological properties of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate have not been extensively studied.[2] It should be handled as a potentially hazardous substance. It is noted to be an irritant.
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Storage: Store in a tightly sealed container in a cool, dry place.[1]
Applications in Research and Development
The structural motifs within Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate make it a valuable precursor in the synthesis of various biologically active molecules. The piperidine core is a common feature in many central nervous system (CNS) active drugs. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical elaboration. The benzyl group can be removed via hydrogenolysis to provide a secondary amine, which can then be functionalized with a variety of substituents. These potential transformations make this compound a versatile starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide has consolidated the existing predicted data and provided a framework for its experimental determination. The structural features, predicted physicochemical properties, and expected spectroscopic signatures outlined herein provide a valuable resource for researchers working with this compound. As with any chemical, adherence to safe laboratory practices is essential. Further research into the experimental characterization of this molecule will undoubtedly enhance its utility in the development of novel therapeutics and other advanced materials.
References
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1-BENZYL-4-CYANO-4-PIPERIDINECARBOXYLIC ACID ETHYL ESTER. (n.d.). Retrieved January 8, 2026, from [Link]
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Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | C16H21NO4 | CID 15289672. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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1-Benzylpiperidine-4-carboxylic acid ethyl ester. (2024, April 9). ChemBK. Retrieved January 8, 2026, from [Link]
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Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]
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Synthesis and characterization of novel zwitterionic lipids with pH-responsive biophysical properties. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 8, 2026, from [Link]
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Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved January 8, 2026, from [Link]

